

Application Note: Quantification of Centaureidin in Plant Extracts Using LC-MS/MS

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Compound of Interest

Compound Name: Centaureidin

Cat. No.: B101293

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Introduction

Centaureidin is an O-methylated flavonol found in various medicinal plants, including species of *Centaurea*, *Achillea millefolium*, and *Bidens pilosa*.^[1] This flavonoid has garnered significant interest due to its potential therapeutic properties, including anti-inflammatory and anti-cancer activities. The anti-inflammatory effects of flavonoids are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response, such as the Nuclear Factor-kappa B (NF-κB) pathway. Accurate and sensitive quantification of **centaureidin** in plant extracts is crucial for quality control, standardization of herbal products, and pharmacokinetic studies in drug development. This application note provides a detailed protocol for the quantification of **centaureidin** in plant extracts using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.

Quantitative Data Summary

The concentration of **centaureidin** can vary significantly depending on the plant species, the part of the plant used, geographical location, and the extraction method employed. The following table summarizes representative quantitative data for **centaureidin** in different plant extracts.

Plant Species	Plant Part	Extraction/Fractionation Method	Centaureidin Concentration	Reference
Achillea millefolium	Aerial Parts	Supercritical Anti-Solvent Fractionation	669.6 mg/100 g of dry fraction	[2]
Centaurea castriferrei	Aerial Parts	Methanol-water (7:3 v/v) ultrasound-assisted extraction	Centaurein identified (aglycone is centaureidin)	[3]
Bidens pilosa	Butanol subfraction	Bioactivity-guided isolation	Centaureidin identified as active compound	[4]

Experimental Protocols

Sample Preparation: Solid-Liquid Extraction (SLE)

This protocol describes a general method for extracting **centaureidin** and other flavonoids from dried plant material.

Materials:

- Dried and powdered plant material (e.g., aerial parts of Achillea millefolium or Centaurea species)
- Methanol (LC-MS grade)
- Water (LC-MS grade)
- Vortex mixer
- Ultrasonic bath
- Centrifuge

- 0.22 µm syringe filters (PTFE or PVDF)

Procedure:

- Weigh 1.0 g of the dried, powdered plant material into a 50 mL conical tube.
- Add 20 mL of 80% methanol in water (v/v).
- Vortex the mixture for 1 minute to ensure thorough wetting of the plant material.
- Place the tube in an ultrasonic bath and sonicate for 30 minutes at room temperature.
- Centrifuge the mixture at 4000 rpm for 15 minutes.
- Carefully decant the supernatant into a clean tube.
- Repeat the extraction process (steps 2-6) on the plant residue to ensure complete extraction.
- Combine the supernatants from both extractions.
- Filter the combined supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

- A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
- A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Chromatographic Conditions:

- Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)
- Mobile Phase A: Water with 0.1% formic acid

- Mobile Phase B: Acetonitrile with 0.1% formic acid
- Gradient Elution:
 - 0-2 min: 10% B
 - 2-10 min: 10-90% B (linear gradient)
 - 10-12 min: 90% B (isocratic)
 - 12-12.1 min: 90-10% B (linear gradient)
 - 12.1-15 min: 10% B (isocratic for column re-equilibration)
- Flow Rate: 0.3 mL/min
- Injection Volume: 5 µL
- Column Temperature: 40 °C

Mass Spectrometry Conditions:

- Ionization Mode: Electrospray Ionization (ESI), Negative
- Scan Type: Multiple Reaction Monitoring (MRM)
- Capillary Voltage: 3.0 kV
- Source Temperature: 150 °C
- Desolvation Temperature: 500 °C
- Cone Gas Flow: 50 L/hr
- Desolvation Gas Flow: 700 L/hr

MRM Transitions for **Centaureidin**:

Based on the structure of **centaureidin** (Molar Mass: 360.31 g/mol) and common fragmentation patterns of flavonoids, the following MRM transitions are proposed.[5] Optimization of collision energies should be performed by infusing a standard solution of **centaureidin**.

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Dwell Time (ms)	Cone Voltage (V)	Collision Energy (eV)
Centaureidin (Quantifier)	359.1	344.1	100	30	15
Centaureidin (Qualifier)	359.1	316.1	100	30	25

Note: The precursor ion is the deprotonated molecule $[M-H]^-$. Product ions correspond to the loss of a methyl group ($-CH_3$) and a subsequent loss of carbon monoxide ($-CO$).

Method Validation

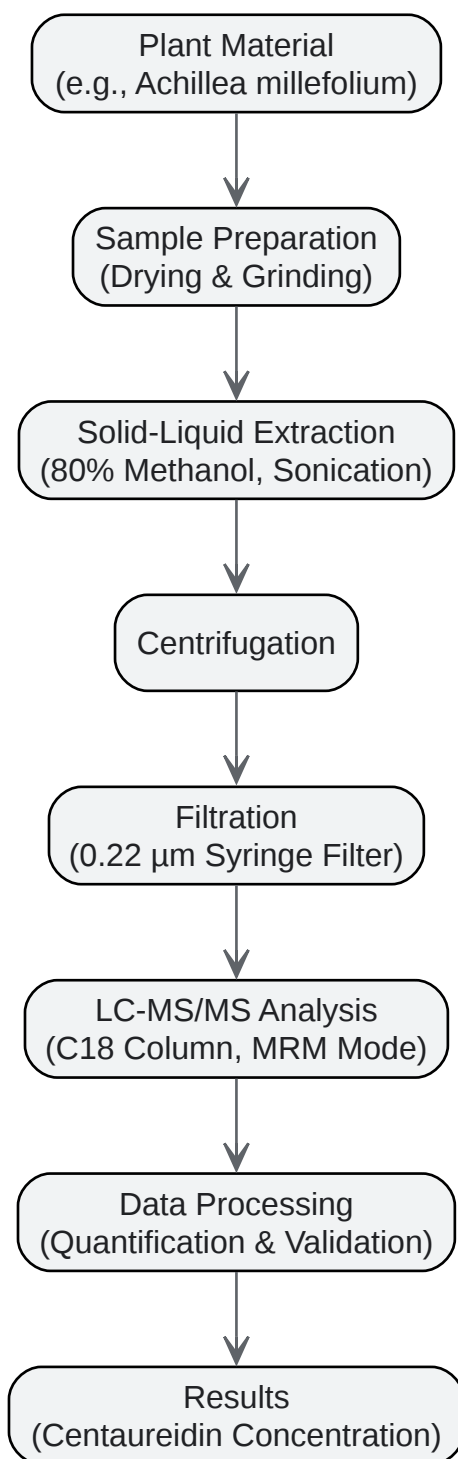
The analytical method should be validated according to standard guidelines to ensure its reliability, accuracy, and precision. Key validation parameters include:

- **Linearity:** A calibration curve should be constructed using a series of standard solutions of **centaureidin** at different concentrations. A linear range with a correlation coefficient (r^2) > 0.99 is desirable.
- **Accuracy and Precision:** Determined by analyzing quality control (QC) samples at low, medium, and high concentrations within the linear range, both within the same day (intra-day) and on different days (inter-day). Acceptance criteria are typically within $\pm 15\%$ deviation from the nominal concentration and a relative standard deviation (RSD) $\leq 15\%$.
- **Limit of Detection (LOD) and Limit of Quantification (LOQ):** The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
- **Recovery:** The extraction efficiency of the method, determined by spiking a blank matrix with a known amount of **centaureidin** and comparing the measured concentration to the expected concentration.

- Matrix Effect: Assesses the suppression or enhancement of ionization due to co-eluting compounds from the plant matrix.

Visualizations

Experimental Workflow



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